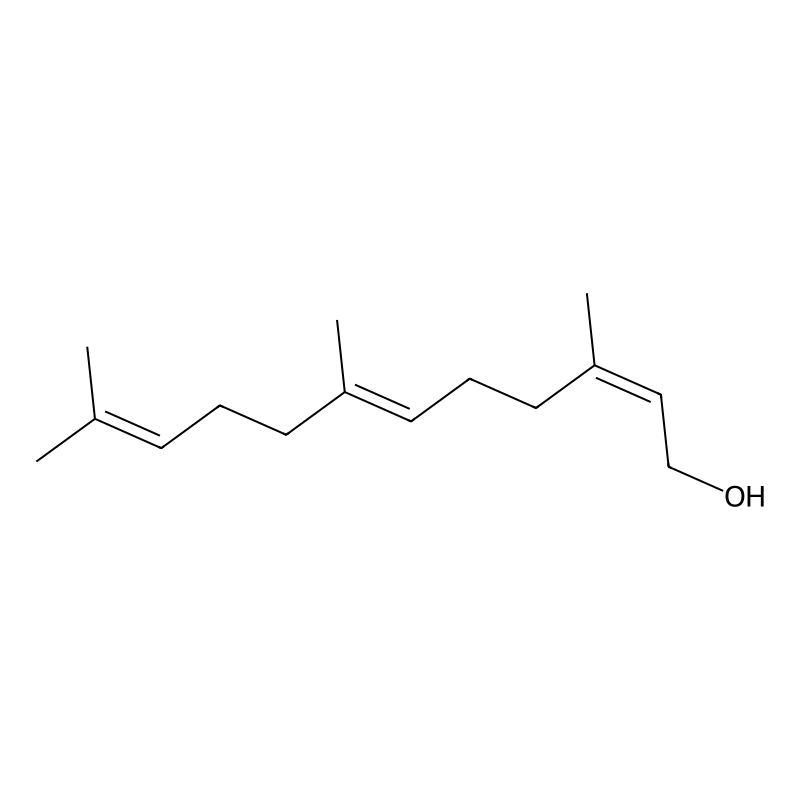

(2Z,6E)-Farnesol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

(2Z,6E)-Farnesol is a specific isomer of farnesol, a naturally occurring sesquiterpene alcohol with the formula C15H26O. Sesquiterpenes are a class of organic compounds derived from three isoprene units, making them important building blocks for many other biological molecules []. (2Z,6E)-Farnesol differs from the more common (2E,6E)-farnesol by the configuration of a double bond at the second carbon position (Z instead of E). This seemingly minor difference may influence its biological activity.

Potential Anticancer Properties

Research suggests that (2Z,6E)-farnesol may possess anticancer properties. Studies have shown it can interact with various nuclear receptors in human cells, potentially impacting cell growth and proliferation []. However, more research is needed to understand the specific mechanisms by which (2Z,6E)-farnesol might exert its anticancer effects.

Intermediate in Biosynthesis

(2Z,6E)-Farnesol is a metabolite involved in the biosynthesis of sesquiterpenoids and triterpenoids, important classes of natural products with diverse biological functions []. It arises from the action of the enzyme farnesol 2-isomerase on the more prevalent (2E,6E)-farnesol. This isomerization step provides a crucial branching point for the synthesis of a wide range of complex molecules.

(2Z,6E)-Farnesol is an acyclic sesquiterpene alcohol with the molecular formula . It is characterized by its delicate floral odor and is commonly found in essential oils of various plants, such as citronella, neroli, and tuberose. Farnesol plays a significant role in the biosynthesis of cholesterol via the mevalonate pathway, where it acts as an intermediate compound. This compound is also notable for its function as a quorum sensing molecule, particularly in Candida albicans, where it inhibits hyphal formation, thus affecting fungal growth and pathogenicity .

- Oxidation: Farnesol can be oxidized to farnesal through the action of enzymes such as farnesol dehydrogenase. This reaction involves the conversion of farnesol and NADP+ to farnesal, NADPH, and H+ .

- Esterification: Farnesol reacts with carboxylic acids to form esters and water .

- Dehydrogenation: Under specific conditions, farnesol can be converted into other derivatives through dehydrogenation reactions.

Farnesol exhibits a variety of biological activities:

- Anticancer Properties: Studies have shown that farnesol induces apoptosis in several carcinoma cell types by activating pathways such as NF-κB and MEK1/2-ERK1/2. This apoptosis is linked to the generation of reactive oxygen species and endoplasmic reticulum stress .

- Antimicrobial Effects: Farnesol has demonstrated antifungal properties, particularly against biofilms formed by Candida species. Its efficacy can be enhanced when combined with other antifungal agents .

- Regulatory Functions: It regulates physiological processes including filamentation, drug efflux mechanisms, and apoptosis in various cell types .

Farnesol can be synthesized through several methods:

- Biological Synthesis: It is produced endogenously via the mevalonate pathway in organisms.

- Chemical Synthesis: Large-scale production can be achieved through chemical synthesis techniques that involve the manipulation of simpler organic compounds.

- Metabolic Engineering: Advances in metabolic engineering allow for optimized production of farnesol using genetically modified organisms to enhance yield .

Farnesol has diverse applications across various fields:

- Pharmaceuticals: Due to its anticancer and antimicrobial properties, farnesol is being explored for therapeutic applications against cancer and infections.

- Cosmetics: Its pleasant fragrance makes it a valuable ingredient in perfumes and personal care products.

- Food Industry: Farnesol is used as a flavoring agent due to its aromatic qualities.

- Agriculture: It shows potential as a natural pesticide due to its antifungal properties .

Research on farnesol's interactions reveals its potential synergistic effects when combined with other compounds:

- With Antifungal Agents: Farnesol enhances the efficacy of conventional antifungal drugs against resistant strains of fungi.

- With Other Isoprenoids: Studies indicate that combinations of farnesol with related compounds like geraniol can lead to improved antimicrobial activity .

Farnesol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Key Features |

|---|---|---|

| Farnesol | Acyclic sesquiterpene | Quorum sensing molecule; induces apoptosis |

| Geraniol | Acyclic monoterpene | Antimicrobial; used in fragrances |

| Perillyl Alcohol | Acyclic monoterpene | Anticancer properties; inhibits tumor growth |

| Geranylgeraniol | Acyclic sesquiterpene | Precursor for protein prenylation |

| Linalool | Acyclic monoterpene | Antimicrobial; used in aromatherapy |

Farnesol's unique role as a quorum sensing molecule distinguishes it from these similar compounds, particularly in its ability to regulate fungal behavior and induce apoptosis in cancer cells .

(2Z,6E)-Farnesol participates as a critical intermediate in the mevalonate biosynthetic pathway, which represents one of the most conserved metabolic routes across eukaryotic organisms [2]. The mevalonate pathway serves as the primary biosynthetic route for isoprenoid compounds, beginning with acetyl-coenzyme A and proceeding through a series of enzymatic transformations that ultimately generate farnesyl diphosphate as the immediate precursor to farnesol [2] [8].

The pathway commences with the condensation of three molecules of acetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-coenzyme A, which is subsequently reduced by HMG-CoA reductase, the rate-limiting enzyme of the pathway [2]. This reduction step produces mevalonate, which undergoes sequential phosphorylation reactions to yield mevalonate-5-phosphate and mevalonate-5-diphosphate [29]. Subsequent decarboxylation and dehydration reactions generate isopentenyl diphosphate and dimethylallyl diphosphate, the fundamental five-carbon building blocks of all isoprenoids [29].

The condensation of these five-carbon units through the action of farnesyl diphosphate synthase produces farnesyl diphosphate, the direct precursor to farnesol [1] [30]. Farnesyl diphosphate can be converted to farnesol through the action of specific phosphatases that hydrolyze the diphosphate group, releasing farnesol as a free alcohol [3] [7]. This conversion represents a branch point in the mevalonate pathway, where farnesyl diphosphate can either proceed toward sterol biosynthesis through squalene formation or be converted to farnesol for alternative metabolic fates [2] [23].

Research has demonstrated that farnesol itself can feedback into the mevalonate pathway through specific kinase activities present in cellular membranes [7] [29]. Plant systems possess farnesol kinase and farnesyl phosphate kinase activities that can sequentially phosphorylate farnesol back to farnesyl monophosphate and farnesyl diphosphate, respectively [19] [29]. These kinases exhibit distinct nucleotide specificities, with farnesol kinase capable of utilizing cytidine triphosphate, uridine triphosphate, or guanosine triphosphate as phosphoryl donors, while farnesyl phosphate kinase demonstrates specificity for cytidine triphosphate [7] [29].

Role in Sterol and Terpenoid Synthesis

(2Z,6E)-Farnesol occupies a pivotal position in both sterol and terpenoid biosynthetic pathways, serving as both a product of and substrate for multiple enzymatic systems [12] [19]. In sterol biosynthesis, farnesol represents an alternative entry point into the pathway through its conversion back to farnesyl diphosphate, which can subsequently be utilized for squalene formation [12] [23]. Studies using mammalian cell cultures have demonstrated that exogenous farnesol can be efficiently incorporated into cholesterol biosynthesis, with the incorporation being blocked by squalestatin 1, confirming that farnesol enters the pathway via farnesyl diphosphate [12] [19].

The role of farnesol in protein isoprenylation represents another critical aspect of its involvement in cellular metabolism [12]. Farnesol can be converted to farnesyl diphosphate and subsequently utilized for the post-translational modification of proteins containing carboxy-terminal CaaX motifs [12]. This process is essential for the proper membrane localization and function of numerous signaling proteins, including members of the Ras superfamily [12].

In plant systems, farnesol participates in the biosynthesis of various sesquiterpenes and other terpenoid compounds [19] [21]. Nicotiana tabacum cell cultures demonstrate the ability to utilize farnesol for both sterol and sesquiterpene biosynthesis, with the distribution between these pathways being influenced by cellular conditions [19]. Under normal growth conditions, farnesol is primarily incorporated into sterols, but following elicitor treatment, a substantial proportion of farnesol is redirected toward sesquiterpene phytoalexin production, specifically capsidiol [19].

The conversion of farnesol between its various geometric isomers, including (2Z,6E)-farnesol, occurs through enzymatic isomerization processes that can alter the biological activity and metabolic fate of the molecule [14] [17]. These isomerization reactions are particularly important in determining the specificity of downstream enzymatic reactions and the ultimate biological products formed [14] [21].

Microbial Production Mechanisms (Escherichia coli Systems)

Microbial production of (2Z,6E)-farnesol in Escherichia coli systems has been achieved through the engineering of heterologous metabolic pathways that bypass the native bacterial isoprenoid biosynthetic route [3] [20]. These systems typically involve the introduction of the complete mevalonate pathway from eukaryotic sources, combined with specific phosphatase activities that can convert farnesyl diphosphate to farnesol [3] [20].

The most successful approaches have utilized the overexpression of farnesyl diphosphate synthase (IspA) in combination with integral membrane phosphatases PgpB and YbjG [3] [20]. These phosphatases demonstrate the ability to hydrolyze farnesyl diphosphate directly to farnesol, bypassing the need for plant-specific farnesol synthase enzymes [3] [20]. When expressed alongside a heterologous mevalonate pathway, recombinant Escherichia coli strains containing PgpB achieved farnesol production levels of 526.1 milligrams per liter [3] [20].

The engineering strategy involves several key components that must be coordinately expressed to achieve efficient farnesol production [4]. The heterologous mevalonate pathway provides the necessary enzymatic machinery to convert acetyl-coenzyme A through the sequential steps leading to farnesyl diphosphate formation [4]. Overexpression of farnesyl diphosphate synthase ensures adequate substrate availability for the final conversion step [3] [20]. The phosphatase component, particularly PgpB, serves as the terminal enzyme that releases farnesol from farnesyl diphosphate [3] [20].

Optimization of these microbial production systems has revealed that the relative expression levels of pathway components significantly influence overall farnesol yield [4]. Studies utilizing in vitro reconstitution of the mevalonate pathway have provided quantitative insights into enzyme ratios and kinetic parameters that guide rational pathway optimization [4]. Through targeted proteomic assays and intermediate metabolite analysis, researchers have systematically enhanced farnesol production by addressing rate-limiting steps in the engineered pathway [4].

The success of Escherichia coli-based production systems demonstrates the feasibility of microbial platforms for farnesol biosynthesis, with potential applications in biotechnology and industrial production [3] [20]. These systems offer advantages over plant-based production methods, including faster growth rates, easier genetic manipulation, and more controlled production conditions [3] [20].

| Table 1: Microbial Production Systems for Farnesol and Related Sesquiterpenes | ||||

|---|---|---|---|---|

| Organism/System | Production Method | Farnesol Yield | Key Components | Cultivation Time |

| E. coli (PgpB + IspA + mevalonate pathway) | Heterologous pathway | 526.1 mg/L | PgpB phosphatase | Unknown |

| E. coli (YbjG + IspA + mevalonate pathway) | Heterologous pathway | Lower than PgpB | YbjG phosphatase | Unknown |

| Candida albicans (native) | Native biosynthesis | Variable | Endogenous FPP phosphatase | Stationary phase |

| Candida albicans (zaragozic acid B treated) | Sterol pathway inhibition | 8-fold increase | Blocked squalene synthase | Extended incubation |

| E. coli (farnesene production system) | Modified mevalonate pathway | 1.1 g/L farnesene | Optimized enzyme ratios | 96 hours |

| Plant cell cultures (Nicotiana tabacum) | Native biosynthesis | Unknown | Farnesol kinases | Unknown |

Enzymatic Regulation (Farnesol Dehydrogenases, Phosphatases)

The enzymatic regulation of (2Z,6E)-farnesol metabolism involves a complex network of dehydrogenases and phosphatases that control both its formation and subsequent transformation [6] [25]. Farnesol dehydrogenases represent a critical class of enzymes responsible for the oxidation of farnesol to farnesal, a key step in various metabolic pathways including juvenile hormone biosynthesis in insects and farnesol catabolism in plants [6] [25] [26].

Arabidopsis thaliana contains a farnesol dehydrogenase encoded by the FLDH gene (At4g33360) that demonstrates NAD+-dependent activity with partial specificity for farnesol as a substrate [6]. This enzyme exhibits differential substrate affinity, with farnesol showing the highest binding affinity compared to other prenyl alcohols such as geraniol and geranylgeraniol [6]. The FLDH-encoded enzyme appears to function primarily in farnesol oxidation rather than farnesal reduction, suggesting the existence of separate enzymatic systems for the bidirectional interconversion of these compounds [6].

Insect farnesol dehydrogenases demonstrate distinct biochemical properties compared to their plant counterparts [25] [26] [33]. The farnesol dehydrogenase from Plutella xylostella (PxFoLDH) belongs to the short-chain dehydrogenase/reductase superfamily and exhibits optimal activity at 55°C with pH 9.5 [25]. This enzyme demonstrates high specificity for trans,trans-farnesol and NADP+ as cofactor, with farnesyl acetate serving as an effective competitive inhibitor with a Ki value of 0.02 μM [25]. Similar NADP+-dependent farnesol dehydrogenases have been characterized from Aedes aegypti and Helicoverpa armigera, demonstrating the conservation of this enzymatic activity across insect species [26] [28].

Plant farnesol dehydrogenases exhibit broader substrate specificity compared to insect enzymes [32] [36]. The enzyme from Polygonum minus functions as a heterodimer composed of 65 kDa and 70 kDa subunits and can utilize both NAD+ and NADP+ as cofactors, though with different kinetic parameters [32] [36]. This enzyme demonstrates varying affinities for different farnesol geometric isomers, with trans,trans-farnesol showing the lowest Km value at 0.17 mM, followed by cis,trans-farnesol at 0.33 mM, and cis,cis-farnesol at 0.42 mM [36].

Phosphatase regulation of farnesol metabolism involves multiple enzyme systems that control the interconversion between farnesol and its phosphorylated derivatives [3] [7] [29]. The Escherichia coli phosphatases PgpB and YbjG represent integral membrane enzymes capable of hydrolyzing farnesyl diphosphate to farnesol, providing a mechanism for farnesol formation in microbial systems [3]. Rat liver microsomal fractions contain farnesyl pyrophosphatase activity that specifically hydrolyzes farnesyl diphosphate to farnesol, with this activity being unaffected by cholesterol or cholestyramine treatment [7].

The regulation of farnesol dehydrogenase expression demonstrates responsiveness to environmental and hormonal signals [6]. In Arabidopsis, FLDH expression is repressed by abscisic acid treatment, suggesting a role in stress response pathways [6]. Mutants with T-DNA insertions in the FLDH promoter region exhibit elevated farnesol dehydrogenase activity and demonstrate altered abscisic acid sensitivity, indicating that farnesol metabolism influences plant hormone signaling [6].

| Table 2: Enzymatic Properties of Farnesol Dehydrogenases from Various Sources | |||||

|---|---|---|---|---|---|

| Enzyme Source | Molecular Weight (kDa) | Cofactor Specificity | Km for Farnesol (μM) | Optimal pH | Optimal Temperature (°C) |

| Arabidopsis thaliana FLDH | Unknown | NAD+ | Unknown | Unknown | Unknown |

| Plutella xylostella PxFoLDH | 27 | NADP+ | Unknown | 9.5 | 55 |

| Helicoverpa armigera HaFDL | Tetrameric | NADP+ | Unknown | Unknown | Unknown |

| Aedes aegypti AaSDR-1 | 60 (homodimer) | NADP+ | 90 | 10-11 | Unknown |

| Polygonum minus | 130 (heterodimer: 65+70) | NAD+/NADP+ | 170 | 9.5 | 35 |

| Manduca sexta (larvae) | Unknown | FAD-dependent | 1 | 6-7 | Unknown |

Isomerization Dynamics in Biological Systems

The isomerization dynamics of (2Z,6E)-farnesol in biological systems involve complex enzymatic and non-enzymatic processes that interconvert different geometric configurations of the farnesol molecule [14] [17]. Farnesol exists as multiple geometric isomers, including (2E,6E)-farnesol, (2Z,6Z)-farnesol, (2E,6Z)-farnesol, and (2Z,6E)-farnesol, each potentially exhibiting distinct biological activities and metabolic fates [14] [17].

The geometric configuration of farnesol significantly influences its interaction with enzymatic systems and subsequent metabolic processing [14] [21] [36]. Studies of farnesol dehydrogenases from various sources demonstrate differential substrate specificity for different geometric isomers [36]. The Polygonum minus farnesol dehydrogenase exhibits highest activity with trans,trans-farnesol (100% relative activity), reduced activity with cis,trans-farnesol (66% relative activity), and further reduced activity with cis,cis-farnesol (47% relative activity) [36]. These differences in enzymatic recognition suggest that isomerization state directly impacts metabolic flux through farnesol-dependent pathways [36].

The isomerization process itself can occur through multiple mechanisms in biological systems [14] [21]. Non-enzymatic isomerization may result from thermal energy or photochemical processes that promote rotation around the double bonds in the farnesol molecule [14]. Additionally, specific isomerase enzymes may catalyze the interconversion between different geometric forms, though such activities remain poorly characterized in most biological systems [14].

In microbial systems, farnesol isomerization dynamics influence both production efficiency and product distribution [14] [17]. Industrial production of farnesol typically yields mixtures of geometric isomers, with the relative proportions depending on reaction conditions and catalytic systems employed [14]. The (2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z) isomers can be produced in varying ratios, with typical distributions showing approximately 32%, 24%, 25%, and 19% respectively under standard synthetic conditions [14].

The biological significance of specific farnesol isomers extends to their roles in cellular signaling and metabolic regulation [11] [15]. Different geometric configurations may exhibit varying affinities for cellular receptors or enzymatic systems, potentially leading to distinct physiological effects [11]. In Candida albicans, farnesol functions as a quorum-sensing molecule that regulates morphological transitions, and the specific geometric configuration may influence the potency of this signaling activity [15] [23].

The stability of different farnesol isomers in biological environments varies depending on factors such as pH, temperature, and the presence of catalytic surfaces or enzymes [14]. Understanding these stability relationships is crucial for predicting the fate of specific isomers in biological systems and for optimizing production and storage conditions for biotechnological applications [14].

| Table 3: Substrate Specificity of Farnesol Dehydrogenases for Different Isomers | ||||

|---|---|---|---|---|

| Enzyme/Source | Substrate | Relative Activity (%) | Km Value (mM) | Vmax (μmol/min) |

| P. minus farnesol dehydrogenase | trans,trans-farnesol | 100 | 0.17 | 0.24 |

| P. minus farnesol dehydrogenase | cis,trans-farnesol | 66 | 0.33 | 0.26 |

| P. minus farnesol dehydrogenase | cis,cis-farnesol | 47 | 0.42 | 0.25 |

| P. minus farnesol dehydrogenase | Nerolidol | 36 | 1.00 | 0.29 |

| P. minus farnesol dehydrogenase | Geraniol | 37 | 12.50 | 0.63 |

| Arabidopsis FLDH | Farnesol | Highest | Unknown | Unknown |

| Arabidopsis FLDH | Geranylgeraniol | Competitive | Unknown | Unknown |

| Arabidopsis FLDH | Geraniol | Lowest | Unknown | Unknown |

Physical Description

XLogP3

Density

UNII

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Agrochemicals -> Attractants

Flavoring Agents -> JECFA Flavorings Index

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Cosmetics -> Deodorant; Solvent; Soothing

Methods of Manufacturing

ONE METHOD USES CABREUVA AS STARTING MATERIAL (SWISS PATENT 261,120--GIVAUDAN & CO), WHILE SECOND METHOD STARTS FROM AMBRETTE SEEDS (GERMAN PATENT 149,603--HAARMANN & REIMER).

Found in nature in many flowers and essential oils such as cassia, neroli, cananga, rose, and balsams ...

General Manufacturing Information

REPORTED USES: Non-alcoholic beverages 0.76 ppm; ice cream, ices, etc 0.40 ppm; candy 1.4 ppm; baked goods 1.7 ppm; gelatins & puddings 0.10 ppm.

TRANS-TRANS-FARNESOL IS ONLY STEREOISOMER PRESENT IN MANY ESSENTIAL OILS BUT OCCURS MIXED WITH CIS-TRANS FARNESOL IN PETITGRAIN OIL & SEVERAL OTHER OILS /TRANS-TRANS-FARNESOL/

/It is/ found in oils of citronella, neroli, cyclamen, lemon grass, tuberose, rose, musk, balsam peru, & tolu.

PRESENCE OF THIS TERPENE ALCOHOL IN NATURE HAS BEEN REPORTED IN MORE THAN 30 ESSENTIAL OILS. LEVELS ARE GENERALLY LOW (0.5-1.0%) WITH EXCEPTION OF CABREUVA, WHICH CONTAINS UP TO 2.5% FARNESOL, & DISTILLATE FROM FLOWERS OF OXYSTIGMA BUCCHOLTZII HARMS...UP TO 18%... AMONG ESSENTIAL OILS CONTAINING FARNESOL ARE...CEYLON CITRONELLA, CANANGA, AMBRETTE SEEDS, YLANG-YLANG, ACACIA FARNESIANA...PALMAROSA...

For more General Manufacturing Information (Complete) data for FARNESOL (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

FARNESOL WAS SEPARATED FROM A MIXTURE BY LOW-PRESSURE CHROMATOGRAPHY ON PHASE BONDED SILICA IN GLASS COLUMN.

Interactions

... the antigenotoxic and antioxidant efficacy of farnesol against cadmium chloride (CdCl2)-induced renal oxidative stress and genotoxicity in Swiss albino mice /was assessed/. Single, intraperitoneal doses of CdCl2(5 mg/kg body weight) for 24 hr resulted in a significant (p < 0.001) increase in chromosomal aberration and micronuclei formation. The oral administration of farnesol at two doses (1% and 2%/kg bw) for seven consecutive days showed significant (p < 0.05) suppression of the genotoxic effects of CdCl2 in the modulator groups. ...

... In this study, the protective effects of farnesol (FL), against Fe-NTA (9 mg iron/kg body weight ip)-induced oxidative damage and early tumor promotion markers are evaluated. The pretreatment of iron-intoxicated rats with 1% and 2%/kg body weight oral dose of FL for 7 consecutive days significantly reversed the iron-induced increase in H2O2 content (p < 0.001), malondialdehyde formation, xanthine oxidase activity (p < 0.001), ornithine decarboxylase activity (p < 0.001) and 3(H)thymidine incorporation in renal DNA (p < 0.005) with simultaneous significant depletion in serum toxicity markers blood urea nitrogen (BUN) and creatinine (p < 0.001). Significant dose-dependent restoration was recorded in renal glutathione content, its dependent enzymes and other phase II metabolizing enzymes viz., catalase, glutathione-S-transferase and quinone reductase (p < 0.001) with prophylactic treatment of FL. Present results support that FL markedly lowers the oxidative damage and appearance of tumor markers ...

FARNESOL PROLONGED BARBITURATE SLEEPING TIME WITHOUT ITSELF BEING HYPNOTIC.